molecular formula C17H18N2O4 B2357308 N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide CAS No. 955742-71-9

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide

Cat. No. B2357308
M. Wt: 314.341
InChI Key: WWJHRDOQDSIPPV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a furan-2-carbonyl group, a tetrahydroisoquinoline group, and a methoxyacetamide group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Isoquinoline is a benzopyridine, which is a type of nitrogen-containing heterocycle .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions or through the use of acyl chlorides .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in a molecule and the chemical bonds that hold them together.


Chemical Reactions Analysis

The compound, due to the presence of the furan ring and the isoquinoline group, might undergo a variety of chemical reactions. Furan rings can participate in electrophilic substitution reactions, while isoquinoline can undergo reactions similar to other aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .

Scientific Research Applications

Drug Metabolism and Pharmacokinetics

  • Disposition and Metabolism of SB-649868 : This study details the metabolic pathway of SB-649868, a novel orexin receptor antagonist, highlighting the importance of understanding drug metabolism for developing effective and safe therapeutic agents. The comprehensive analysis of metabolites and their excretion routes underscores the complexity of drug metabolism in humans, which is crucial for compounds like N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide (Renzulli et al., 2011).

Diagnostic Imaging Agents

  • Assessment of Cellular Proliferation in Tumors by PET Using 18F-ISO-1 : This study evaluates a novel PET imaging agent for its potential in assessing tumor proliferation, suggesting a pathway for the development of diagnostic tools based on the pharmacological characteristics of specific compounds, which could be related to the applications of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide in diagnostic imaging (Dehdashti et al., 2013).

Therapeutic Efficacy and Safety

  • Hydroxyethyl Starch 130/0.42 versus Ringer's Acetate in Severe Sepsis : This clinical trial explores the safety and efficacy of hydroxyethyl starch in severe sepsis, emphasizing the critical evaluation of therapeutic agents' benefits versus risks, which is relevant for any new drug application, including compounds with complex mechanisms like N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide (Perner et al., 2012).

Future Directions

The future directions for this compound would depend on its intended use. If it’s a potential drug, further studies would be needed to evaluate its efficacy and safety . If it’s used in materials science, research could focus on improving its properties or finding new applications.

properties

IUPAC Name

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-methoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-22-11-16(20)18-14-5-4-12-6-7-19(10-13(12)9-14)17(21)15-3-2-8-23-15/h2-5,8-9H,6-7,10-11H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJHRDOQDSIPPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CO3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide

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